molecular formula C8H16N2O2 B1420243 N-Methyl-2-piperidin-3-yloxyacetamide CAS No. 1021076-20-9

N-Methyl-2-piperidin-3-yloxyacetamide

Cat. No.: B1420243
CAS No.: 1021076-20-9
M. Wt: 172.22 g/mol
InChI Key: WXCMYJWLKQFOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-piperidin-3-yloxyacetamide is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-2-piperidin-3-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)6-12-7-3-2-4-10-5-7/h7,10H,2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCMYJWLKQFOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-2-piperidin-3-yloxyacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

This compound (NM-PPA) exhibits its biological activity primarily through interactions with various receptors and enzymes. It may function as an agonist or antagonist at neurotransmitter receptors, significantly influencing signal transduction pathways. The compound's ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, suggests potential applications in treating neurodegenerative diseases and disorders related to neurotransmitter imbalances .

Neuropharmacological Effects

Research indicates that NM-PPA has notable effects on neuropharmacological pathways. It has been shown to influence cognitive functions and memory processes by interacting with cholinergic receptors. This interaction is crucial for developing therapies targeting cognitive decline associated with conditions like Alzheimer's disease .

Antimicrobial Properties

In addition to neuropharmacological effects, NM-PPA has demonstrated antimicrobial activity against various strains, particularly mycobacteria. Studies have indicated that compounds with similar piperidine structures exhibit significant cytotoxicity against cancer cell lines, suggesting NM-PPA may also possess anticancer properties .

Structure-Activity Relationships (SAR)

The structural features of NM-PPA are pivotal in determining its biological activity. The piperidine ring's substitution patterns can significantly alter binding affinities and selectivities towards biological targets. The following table summarizes the SAR findings related to NM-PPA and its derivatives:

Compound NameStructure FeaturesBiological Activity
This compoundMethyl substitution on nitrogenNeuroprotective effects
N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamideEthyl group at nitrogenAntimicrobial activity against mycobacterial strains
2-(Quinoline-4-yloxy)acetamidesQuinoline moiety instead of piperidineEnhanced antimycobacterial activity
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamideDimethyl substitution on nitrogenAntimicrobial activity

Case Studies

Several studies have highlighted the potential therapeutic applications of NM-PPA:

  • Neuroprotection : A study demonstrated that NM-PPA significantly inhibited cellular infiltration in a murine model of allergic lung inflammation, indicating its anti-inflammatory properties mediated through α7 nicotinic acetylcholine receptor modulation .
  • Antimicrobial Activity : Research conducted on similar compounds revealed promising results in inhibiting specific enzymes related to cancer progression and inflammation, showcasing the versatility of piperidine derivatives in drug development .
  • Pharmacokinetic Profiles : Studies on the pharmacokinetics of NM-PPA revealed essential data regarding absorption, distribution, metabolism, and excretion (ADME), critical for understanding its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.